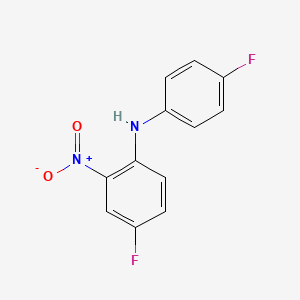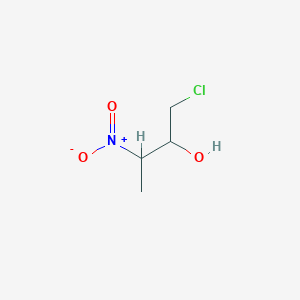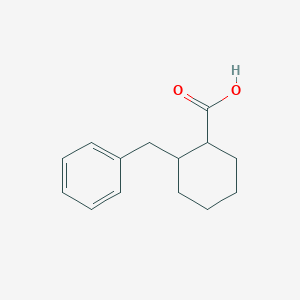
trans-2-(Phenylmethyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(Phenylmethyl)cyclohexanecarboxylic acid: is an organic compound characterized by a cyclohexane ring substituted with a phenylmethyl group and a carboxylic acid group in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Phenylmethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives. One common method is the catalytic hydrogenation of benzoic acid in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation, resulting in the formation of the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-(Phenylmethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenylmethylcyclohexanecarboxylic acids.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-(Phenylmethyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their ability to interact with specific molecular targets, potentially leading to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of trans-2-(Phenylmethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid: Similar in structure but lacks the phenylmethyl group.
Benzoic acid: Contains a benzene ring instead of a cyclohexane ring.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness: trans-2-(Phenylmethyl)cyclohexanecarboxylic acid is unique due to its trans configuration and the presence of both a phenylmethyl group and a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
4992-42-1 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-benzylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,15,16) |
Clé InChI |
FQXFHROZMDYZCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
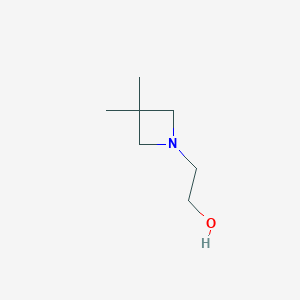
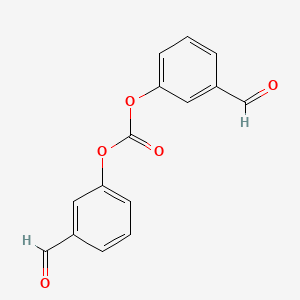
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)

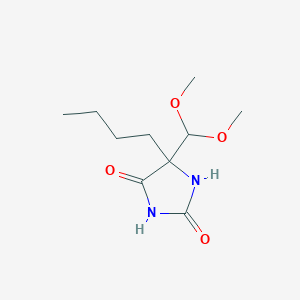
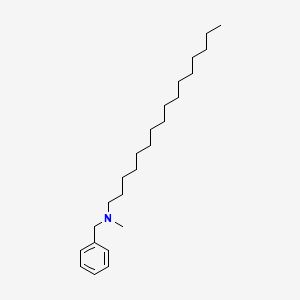

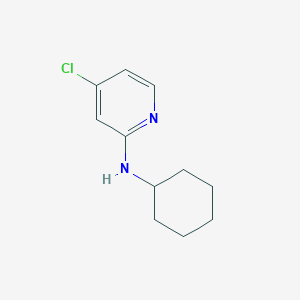
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
